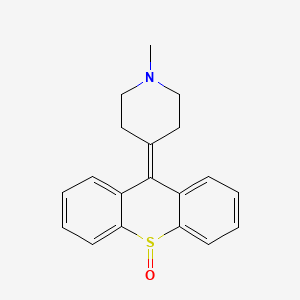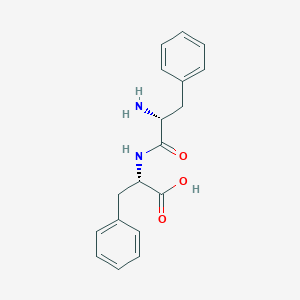
D-Phenylalanyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanyl-L-phenylalanine: is a dipeptide composed of two phenylalanine molecules, one in the D-configuration and the other in the L-configuration Phenylalanine is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-L-phenylalanine can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach involves the use of phenylalanine ammonia lyases (PALs) to catalyze the amination of cinnamic acids, followed by chemoenzymatic deracemization to obtain the desired enantiomeric purity . The reaction conditions typically involve the use of specific PAL variants, optimized substrate concentrations, and appropriate reaction buffers to achieve high yields and enantiomeric excess.
Industrial Production Methods: Industrial production of this compound often involves large-scale biocatalytic processes using immobilized enzymes or whole-cell biocatalysts. These methods offer advantages such as high efficiency, cost-effectiveness, and environmental sustainability. The use of engineered PAL variants with enhanced activity and selectivity further improves the production process .
Analyse Chemischer Reaktionen
Types of Reactions: D-Phenylalanyl-L-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce functional groups or modify the aromatic rings.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce new substituents on the aromatic rings.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Phenylalanyl-L-phenylalanine is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. It can also serve as a substrate for enzyme assays and as a tool for investigating the role of phenylalanine in metabolic processes .
Medicine: this compound has potential therapeutic applications, including its use as an analgesic and antidepressant. It may also be explored for its role in modulating neurotransmitter levels and treating conditions such as chronic pain and depression .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers, nanomaterials, and other advanced materials. Its ability to self-assemble into nanostructures makes it valuable for applications in nanotechnology and materials engineering .
Wirkmechanismus
The mechanism of action of D-Phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. Additionally, it may interact with neurotransmitter receptors and enzymes involved in amino acid metabolism, modulating their activity and affecting physiological processes .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters like dopamine and norepinephrine.
D-Phenylalanine: The D-enantiomer of phenylalanine, used in research and therapeutic applications for its potential analgesic and antidepressant effects.
Uniqueness: Its ability to self-assemble into nanostructures and its role in modulating neurotransmitter levels further highlight its uniqueness compared to other similar compounds .
Eigenschaften
CAS-Nummer |
2577-22-2 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m1/s1 |
InChI-Schlüssel |
GKZIWHRNKRBEOH-CVEARBPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


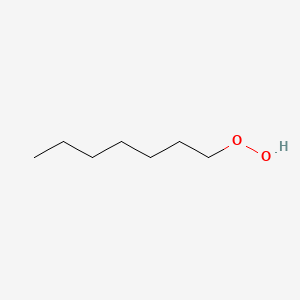
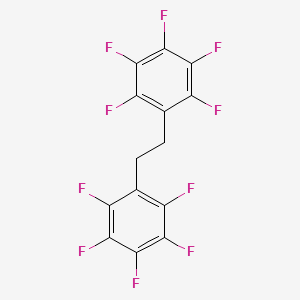
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
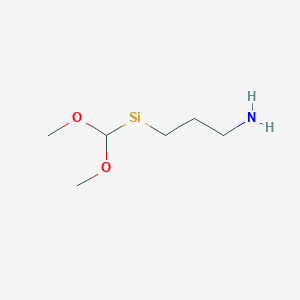
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)


![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
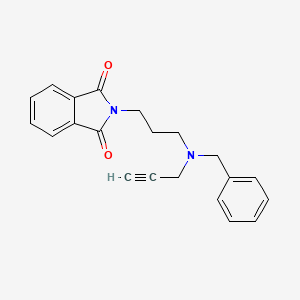
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)

![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
